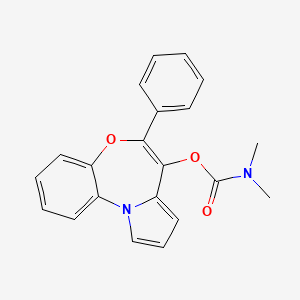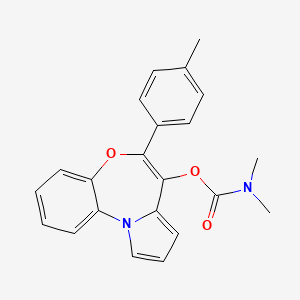
Benzothiazepine analog 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazepine analog 12 is a member of the benzothiazepine family, which are heterocyclic compounds containing a benzene ring fused with a thiazepine ring. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications, particularly as calcium channel blockers for treating cardiovascular diseases .
Métodos De Preparación
The synthesis of benzothiazepine analog 12 typically involves multistep synthetic routes. Common methods include:
Condensation Reactions: These reactions involve the condensation of o-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Cyclization Processes: Cyclization of appropriate intermediates, such as 2-aminothiophenol derivatives, with α-haloketones or α-haloesters.
Transition Metal-Catalyzed Reactions: These reactions often use palladium or copper catalysts to facilitate the formation of the benzothiazepine ring.
Industrial production methods may involve the use of microwave-assisted synthesis or ultrasonic synthesis to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Benzothiazepine analog 12 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the thiazepine ring, often using halogenated reagents.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazepine derivatives .
Aplicaciones Científicas De Investigación
Benzothiazepine analog 12 has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound is explored for its potential as a calcium channel blocker, antidepressant, antipsychotic, and anti-inflammatory agent
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzothiazepine analog 12 involves its interaction with calcium channels in cells. By blocking these channels, it modulates the flow of calcium ions, which is crucial for various physiological processes, including muscle contraction and neurotransmission . The compound also exhibits enzyme inhibitory activity, affecting various molecular targets and pathways .
Comparación Con Compuestos Similares
Benzothiazepine analog 12 can be compared with other benzothiazepine derivatives, such as:
Diltiazem: A well-known calcium channel blocker used to treat hypertension and angina.
Clentiazem: Another calcium channel blocker with similar applications.
Siratiazem: A benzothiazepine derivative with cardiovascular applications.
What sets this compound apart is its unique substitution pattern, which may enhance its bioactivity and drug-like properties .
Propiedades
Fórmula molecular |
C24H30N4O3 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
cyclopentyl (3S)-4-acetyl-7-(1-cyclobutylpyrazol-4-yl)-3-methyl-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C24H30N4O3/c1-16-14-26(24(30)31-21-8-3-4-9-21)23-12-18(10-11-22(23)28(16)17(2)29)19-13-25-27(15-19)20-6-5-7-20/h10-13,15-16,20-21H,3-9,14H2,1-2H3/t16-/m0/s1 |
Clave InChI |
YYISYQUFPYKFLD-INIZCTEOSA-N |
SMILES isomérico |
C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5 |
SMILES canónico |
CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[4-[[3-[3-[[4-[[(2-Carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid](/img/structure/B10833170.png)
![[4-(1-Aminoethyl)-2,6-difluorophenyl]-isoquinolin-5-ylmethanone](/img/structure/B10833172.png)



